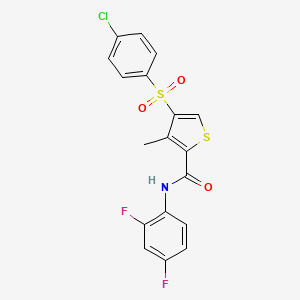

2-(1-Naphthyl)-2-oxoethyl thiocyanate

説明

“2-(1-Naphthyl)-2-oxoethyl thiocyanate” is a complex organic compound. Based on its name, it likely contains a naphthyl group, an oxoethyl group, and a thiocyanate group .

Synthesis Analysis

While specific synthesis methods for “2-(1-Naphthyl)-2-oxoethyl thiocyanate” are not available, isothiocyanates can generally be synthesized from alkyl and aryl amines . This involves the decomposition of dithiocarbamate salts, which are generated in situ by treating amines with carbon disulfide and triethylamine .科学的研究の応用

Treatment of Thiocyanate-Containing Wastewater

Scientific Field

Environmental Science and Industrial Waste Management

Application Summary

Thiocyanate is a common pollutant in various industries such as gold mining, textile, printing, dyeing, and coking . The treatment of thiocyanate in industrial wastewater is an urgent problem to be solved .

Methods of Application

Biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories . Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .

Results or Outcomes

The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . In the future, degradation mechanisms should be investigated at the molecular level, with further research aiming to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Synthesis of Derivatives of Calix[4]arenes and Naphthyl Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles

Scientific Field

Application Summary

1-Naphthyl isothiocyanate (NITC) can be used as a source of thiourea moiety to synthesize derivatives of calix[4]arenes to be used as anion acceptors . It can also be used for the synthesis of naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .

Methods of Application

The specific methods of application are not provided in the source .

Results or Outcomes

The specific results or outcomes are not provided in the source .

Biomarker Detection in Saliva

Scientific Field

Application Summary

The concentrations of thiocyanate in saliva can be used as biomarkers for the progression of periodontitis disease and environmental tobacco smoke exposure .

Results or Outcomes

Synthesis of Organic Thiocyanates

Application Summary

Organic thiocyanates are important synthetic intermediates to access valuable sulfur-containing compounds . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Methods of Application

Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .

将来の方向性

特性

IUPAC Name |

(2-naphthalen-1-yl-2-oxoethyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-9-16-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSXLFEJJRUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Naphthyl)-2-oxoethyl thiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)

![1-[[2-(1,3-Benzothiazol-2-ylthio)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1225060.png)

![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)

![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)

![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)

![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)

![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)

![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)